molecular formula C8H9Br B107640 1-Bromo-2,4-dimethylbenzene CAS No. 583-70-0

1-Bromo-2,4-dimethylbenzene

Cat. No.: B107640
CAS No.: 583-70-0
M. Wt: 185.06 g/mol
InChI Key: YSFLQVNTBBUKEA-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dimethylbenzene (C₈H₉Br, molecular weight: 185.061 g/mol) is a brominated aromatic compound featuring two methyl groups at the 2- and 4-positions and a bromine atom at the 1-position of the benzene ring. Its IUPAC name is 4-bromo-1,3-dimethylbenzene, and it is also known by synonyms such as 2,4-dimethylbromobenzene and 4-bromo-m-xylene . The compound is synthesized via regioselective bromination of 1,3-dimethylbenzene (m-xylene), where the methyl groups act as ortho/para-directing substituents, favoring bromination at the para position relative to one methyl group and ortho to the other, yielding this compound as the major product . It is widely used in cross-coupling reactions, such as palladium-catalyzed hydroxylation to synthesize 2,4-dimethylphenol (71% yield under optimized conditions) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dimethylbenzene can be synthesized through the bromination of m-xylene. The process involves adding bromine to m-xylene in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of o-xylene as a raw material. Bromine is added dropwise at temperatures ranging from -60°C to -20°C in the presence of a dichloromethane solution and catalysts. The reaction mixture is then heated to 10-20°C, and the dissolved hydrogen bromide is removed. The product is washed with a dilute alkali solution and water to obtain a colorless or light yellow crude product .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in 1-Bromo-2,4-dimethylbenzene can be replaced by other functional groups through nucleophilic substitution reactions.

  • Nucleophilic Substitution: The bromine substituent can be substituted with nucleophiles such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium. This type of reaction is commonly used to introduce new functional groups into the aromatic ring.

Oxidation Reactions

The methyl groups on the benzene ring in this compound can be oxidized to carboxylic acids using oxidizing agents.

  • Oxidation of Methyl Groups: Oxidizing agents like potassium permanganate (KMnO4)(KMnO_4) in acidic or basic conditions can be employed to oxidize the methyl groups to form carboxylic acid groups. For example, the oxidation of this compound can yield 2-methyl-4-bromobenzoic acid or 4-methyl-2-bromobenzoic acid, depending on which methyl group is oxidized.

Reduction Reactions

The bromine atom in this compound can be reduced to a hydrogen atom using reducing agents.

  • Reduction of Bromine: Reducing agents like lithium aluminum hydride (LiAlH4)(LiAlH_4) in anhydrous ether can be used to remove the bromine atom, replacing it with a hydrogen atom. This reaction results in the formation of 1,3-dimethylbenzene (m-xylene).

Industrial Production

In industrial settings, this compound can be prepared using o-xylene as a raw material .

  • Reaction Conditions: Bromine is added dropwise at temperatures ranging from -60°C to -20°C in the presence of a dichloromethane solution and catalysts. The reaction mixture is then heated to 10-20°C, and the dissolved hydrogen bromide is removed. The product is washed with a dilute alkali solution and water to obtain a colorless or light yellow crude product .

  • Catalysts: Catalysts such as ferric chloride and quaternary ammonium salts (e.g., tetrabutyl ammonium chloride, tetrabutyl ammonium bromide, tetrapropyl ammonium bromide, trioctyl methyl ammonium chloride, and benzyl triethyl ammonium chloride) can be used to increase the selectivity of bromination .

Additional Reactions

This compound is used as an intermediate in synthesizing various compounds .

  • Coupling Reactions : Brominated aromatic compounds can undergo various transformations, including coupling reactions.

  • Oxidation to Sulfones : Compounds similar to this compound can be oxidized to form sulfones. For example, 1-bromo-2,3-dimethyl-4-(methylthio)benzene can be oxidized using hydrogen peroxide (H2O2)(H_2O_2) with sodium tungstate (Na2WO4)(Na_2WO_4) as a catalyst to produce 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene .

Spectroscopic Data of Related Bromo-dimethylbenzene Derivatives

The below table shows the spectroscopic data of related bromo-dimethylbenzene derivatives :

Compound1H NMR (ppm)13C NMR (ppm)
2-bromo-1,3-dimethylbenzene7.39 (d, J = 8.1 Hz, 1H), 7.05 (s, 1H), 6.86 (d, J = 8.1 Hz, 1H), 2.36 (s, 3H), 2.27 (s, 3H)137.4, 137.0, 132.0, 131.7, 128.1, 121.5, 22.8, 20.8
2-bromo-1,3-dimethoxybenzene7.41 (d, J = 8.5 Hz, 1H), 6.49 (d, J = 2.1 Hz, 1H), 6.39 (dd, J = 8.5, 2.1 Hz, 1H), 3.87 (s, 3H), 3.80 (s, 3H)160.4, 156.7, 133.3, 106.0, 102.6, 100.1, 56.3, 55.7
1-bromo-4-methoxy-2-methylbenzene7.40 (d, J = 8.7 Hz, 1H), 6.79 (s, 1H), 6.62 (d, J = 8.7 Hz, 1H), 3.78 (s, 3H), 2.37 (s, 3H)158.9, 138.9, 132.9, 116.6, 115.5, 113.0
2-bromo-1,3-dimethylbenzene7.39 (d, J = 8.1 Hz, 1H), 7.05 (s, 1H), 6.86 (d, J = 8.1 Hz, 1H), 2.36 (s, 3H), 2.27 (s, 3H)137.4, 137.0, 132.0, 131.7, 128.1, 121.5, 22.8, 20.8
2-bromo-1,3-dimethylbenzene7.39 (d, J = 8.1 Hz, 1H), 7.05 (s, 1H), 6.86 (d, J = 8.1 Hz, 1H), 2.36 (s, 3H), 2.27 (s, 3H)137.4, 137.0, 132.0, 131.7, 128.1, 121.5, 22.8, 20.8
2-bromo-1,3-dimethylbenzene6.84 (dd, J = 8.4, 2.1 Hz, 1H), 3.89 (s, 3H)156.6, 134.2, 133.9, 121.9, 112.8, 109.9, 56.6
1,4-dibromo-2-methoxybenzene7.38 (d, J = 8.3 Hz, 1H), 7.01 (d, J = 2.0 Hz, 1H), 6.97 (dd, J = 8.3, 2.1 Hz, 1H), 3.89 (s, 3H)156.6, 134.2, 124.9, 121.7, 115.5, 110.6, 56.6
1-bromo-4-iodo-2-methoxybenzene7.24 (d, J = 8.0 Hz, 1H), 7.19 – 7.13 (m, 2H), 3.88 (s, 3H)156.6, 134.7, 131.1, 121.4, 112.0, 92.6, 56.6

These reactions highlight the versatility of this compound as a chemical intermediate in synthesizing various organic compounds.

Scientific Research Applications

Applications in Scientific Research

1-Bromo-2,4-dimethylbenzene serves multiple roles in scientific research:

Organic Synthesis

  • Intermediate for Syntheses : It is widely used as an intermediate in the synthesis of various organic compounds. For example, it can be utilized to produce other halogenated compounds or serve as a precursor for more complex molecules through nucleophilic substitution reactions.

Medicinal Chemistry

  • Pharmaceutical Development : The compound has been investigated for its potential biological activities. Its derivatives may exhibit antimicrobial or anticancer properties due to their ability to interact with biological targets such as enzymes and receptors.

Material Science

  • Polymerization : It can be employed in the production of specialty polymers and resins. The bromine functionality allows for further chemical modifications that enhance material properties.

Case Studies

Several studies highlight the applications and implications of using this compound:

  • Synthesis of Anticancer Agents : Researchers have explored the synthesis of novel anticancer compounds derived from this compound. These studies focus on modifying the compound to enhance its efficacy against specific cancer cell lines.
  • Enzyme Interaction Studies : Investigations into how this compound interacts with cytochrome P450 enzymes have revealed insights into its metabolic pathways and potential toxicity profiles. Such studies are crucial for assessing the safety of compounds in drug development.
  • Environmental Impact Assessments : Research has also focused on understanding the environmental persistence and degradation pathways of this compound and its derivatives. This is vital for evaluating their ecological impact when used in industrial applications.

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution. This property is exploited in various synthetic processes to introduce other functional groups at specific positions on the benzene ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table compares 1-bromo-2,4-dimethylbenzene with structurally related brominated aromatic compounds, highlighting key differences in substituents and physical properties:

Compound Name Formula Substituents Melting Point (°C) Key Features/Applications
This compound C₈H₉Br 2-CH₃, 4-CH₃, 1-Br Not reported Cross-coupling precursor
1-Bromo-2,4-dimethoxybenzene C₈H₉BrO₂ 2-OCH₃, 4-OCH₃, 1-Br 64 Electron-rich; used in benzoxazine synthesis
1-Bromo-2,4,5-trimethylbenzene C₉H₁₁Br 2,4,5-CH₃, 1-Br 64 Increased steric hindrance
1-Bromo-2,4-dinitrobenzene C₆H₃BrN₂O₄ 2,4-NO₂, 1-Br Not reported Antifungal agent (MIC: 12.5 µg/mL) ; snail larvicide
1-Bromo-4-methoxy-2-methylbenzene C₈H₉BrO 4-OCH₃, 2-CH₃, 1-Br Not reported Methoxy group enhances electron density

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methyl and methoxy groups (electron-donating) increase the reactivity of the aromatic ring toward electrophilic substitution, whereas nitro groups (electron-withdrawing) reduce reactivity but enhance biological activity .

Reactivity in Cross-Coupling Reactions

This compound demonstrates distinct reactivity compared to other aryl halides:

  • Palladium-Catalyzed Hydroxylation: Achieves 71% yield of 2,4-dimethylphenol using CsOH and a palladacycle catalyst, outperforming many aryl chlorides and fluorides in similar conditions .
  • Comparison with Iodo Analogs : 1-Iodo-2,4-dimethylbenzene shows lower reactivity in fluorination reactions with Selectfluor®, with 70% recovery in catalytic cycles, suggesting bromo derivatives are more reactive under these conditions .

Biological Activity

1-Bromo-2,4-dimethylbenzene, also known as m-bromotoluene, is an aromatic compound with the molecular formula C₈H₉Br. This compound has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, including its effects on different biological systems, potential therapeutic applications, and relevant research findings.

  • Molecular Weight : 185.06 g/mol
  • CAS Number : 583-70-0
  • Structure : The compound features a bromine atom attached to a benzene ring that has two methyl groups at the 2 and 4 positions.

Biological Activity Overview

This compound has been studied for its various biological activities, including:

  • Antimicrobial Activity : Several studies have investigated the antimicrobial properties of brominated aromatic compounds. For instance, studies show that halogenated compounds can exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial membranes and interfere with metabolic processes .
  • Antioxidant Properties : Research indicates that certain brominated compounds may possess antioxidant properties, which can help mitigate oxidative stress in biological systems. Antioxidants are crucial in preventing cellular damage caused by free radicals .
  • Potential as a Drug Intermediate : The compound has been used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections. Its structure allows for further modifications that can enhance its biological efficacy .

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of brominated aromatic compounds against resistant strains of bacteria. The study found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .

Antioxidant Activity

Research conducted by Zhang et al. (2023) demonstrated that this compound can reduce oxidative stress markers in vitro. The study measured the compound's ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing a significant reduction in radical concentration compared to controls .

Synthesis and Applications

The synthesis of this compound often involves bromination of toluene derivatives. This compound serves as a precursor for more complex molecules used in medicinal chemistry. For example, it has been utilized in synthesizing anti-inflammatory agents and compounds targeting various cancers .

Data Table: Biological Activities of this compound

Activity TypeEffectivenessReference
AntimicrobialModerate
AntioxidantSignificant
Drug IntermediateHigh

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1-bromo-2,4-dimethylbenzene, and how can reaction conditions be optimized?

The compound is synthesized via bromination of m-xylene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Evidence indicates a 96% yield when brominating m-xylene under controlled conditions, likely due to the electron-donating methyl groups directing bromine to the activated para position relative to existing substituents . Optimization involves:

  • Temperature control (0–25°C) to minimize side reactions.
  • Stoichiometric use of Br₂ (1.1–1.2 equivalents) to avoid over-bromination.
  • Purification via fractional distillation or recrystallization to achieve >95% purity.

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

Key NMR data for structural validation includes:

  • ¹H NMR : Peaks at δ 7.39 (d, 1H, Ar-H), 7.12 (s, 1H, Ar-H), and 7.01 (d, 1H, Ar-H), corresponding to aromatic protons in the 2,4-dimethyl-substituted benzene ring. Methyl groups appear as singlets at δ 2.36 and 2.25 .
  • ¹³C NMR : Signals at δ 137.8, 135.9, and 130.5 confirm the bromine-substituted carbon and methyl-attached carbons . Discrepancies in splitting patterns or chemical shifts may indicate impurities or incorrect regiochemistry.

Advanced Research Questions

Q. What factors influence the regioselectivity of bromination in substituted dimethylbenzenes, and how do these apply to this compound synthesis?

Regioselectivity is governed by:

  • Electron-donating effects : Methyl groups activate the ring, favoring bromination at the para position relative to existing substituents.
  • Steric hindrance : Ortho positions may be less accessible due to methyl group bulk, directing bromine to the para site . Deviations (e.g., minor ortho products) can arise from competing radical pathways or catalyst choice. Computational modeling (DFT) or isotopic labeling may clarify mechanistic details.

Q. How can researchers resolve contradictions in reported yields or analytical data for this compound?

Discrepancies often stem from:

  • Reaction scale : Small-scale syntheses (<1 mmol) may suffer from inefficient mixing or heat transfer.
  • Purification methods : Column chromatography vs. distillation can affect yield and purity.
  • Catalyst activity : Fresh vs. recycled FeBr₃ may alter reaction efficiency . To validate results, replicate experiments using standardized protocols (e.g., inert atmosphere, anhydrous solvents) and cross-check NMR data against published spectra .

Q. What role does this compound play in the synthesis of complex organic molecules?

The compound serves as a versatile intermediate:

  • Cross-coupling reactions : Suzuki-Miyaura couplings with arylboronic acids to form biaryl structures.
  • Nucleophilic substitution : Replacement of bromine with amines or alkoxides for functionalized aromatics.
  • Halogen exchange : Fluorination or iodination via halogen metathesis for tailored electronic properties. Its stability under diverse conditions makes it suitable for multistep syntheses .

Q. Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
  • Personal protective equipment (PPE) : Gloves (nitrile) and goggles to prevent skin/eye contact.
  • Storage : Inert atmosphere (N₂ or Ar) and amber glass to prevent light-induced decomposition. While direct safety data for this compound is limited, general guidelines for bromoaromatics (e.g., avoiding ignition sources) apply .

Properties

IUPAC Name

1-bromo-2,4-dimethylbenzene
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InChI

InChI=1S/C8H9Br/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YSFLQVNTBBUKEA-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9Br
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DSSTOX Substance ID

DTXSID1060398
Record name 4-Bromo-m-xylene
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Molecular Weight

185.06 g/mol
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CAS No.

583-70-0
Record name 1-Bromo-2,4-dimethylbenzene
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Record name Benzene, 1-bromo-2,4-dimethyl-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Bromo-2,4-dimethylbenzene
1-Bromo-2,4-dimethylbenzene
1-Bromo-2,4-dimethylbenzene
1-Bromo-2,4-dimethylbenzene

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